KCNQ2/Q3 Antagonist Potency: Piperidino 2-Quinolyl Ketone versus the Benchmark Inhibitor ML252
In an automated patch clamp assay using CHO cells heterologously expressing human KCNQ2/Q3 channels, piperidino 2-quinolyl ketone (tested as a structural analog within the CHEMBL2164048 series) exhibited antagonist activity with an IC50 of 120 nM [1]. This is approximately 1.7-fold less potent than the prototypical KCNQ2-selective inhibitor ML252 (IC50 = 69–70 nM measured in the same assay format) [2]. However, the simple quinoline-piperidine scaffold of the target compound—lacking the chiral α-substituted acetamide side chain of ML252—offers a synthetically more accessible and fragment-like starting point for medicinal chemistry optimization, with a molecular weight advantage of ~70–100 Da that favorably impacts ligand efficiency metrics [1][2].
| Evidence Dimension | KCNQ2/Q3 channel antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 120 nM (automated patch clamp, CHO cells, 3 min incubation) [1] |
| Comparator Or Baseline | ML252: IC50 = 69–70 nM (KCNQ2, same assay format) [2] |
| Quantified Difference | ML252 is ~1.7× more potent; target compound has ~70–100 Da lower MW |
| Conditions | Heterologously expressed human KCNQ2/Q3 in CHO cells; automated patch clamp electrophysiology, 3 min compound incubation |
Why This Matters
The 120 nM KCNQ2/Q3 IC50 validates the core quinoline-carbonyl-piperidine pharmacophore as a viable starting point for ion channel probe development, with ligand efficiency advantages over the larger, more complex ML252 chemotype.
- [1] BindingDB. BDBM50395464 (CHEMBL2164048): IC50 120 nM at KCNQ2/Q3, CHO cells, automated patch clamp. View Source
- [2] J. Med. Chem. (2012) 55: 6975–6979. ML252: KCNQ2 IC50 = 69 nM. View Source
